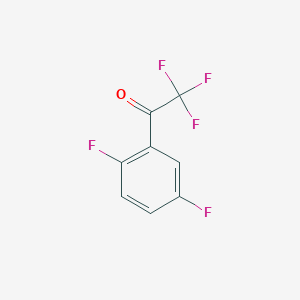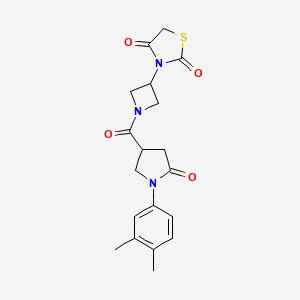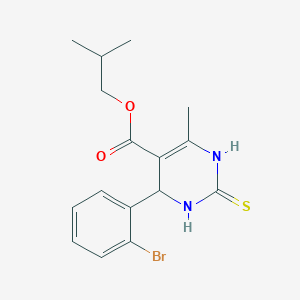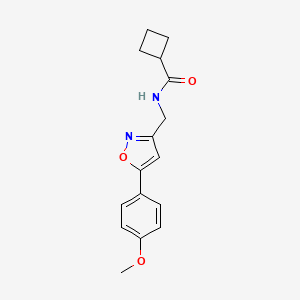
ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C25H19ClN2O8S and its molecular weight is 542.94. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been synthesized and tested for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate could be explored for potential antiviral drug development, especially targeting RNA and DNA viruses.
Anti-inflammatory and Analgesic Properties
Research has indicated that indole derivatives can exhibit significant anti-inflammatory and analgesic effects . This compound, with its complex molecular structure, may interact with various biological pathways to reduce inflammation and pain, making it a candidate for further pharmacological studies.
Anticancer Potential
Indole structures are often investigated for their anticancer activities. The presence of the nitrobenzenesulfonyl group and the benzofuran ring in the compound suggests that it might bind with high affinity to cancer cell receptors, providing a pathway for targeted cancer therapy .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives makes them valuable in the fight against bacterial and fungal infections. The compound’s molecular complexity could be harnessed to develop new antimicrobial agents with unique mechanisms of action .
Antidiabetic Applications
Indole derivatives have been studied for their potential to treat diabetes. The compound could be involved in the modulation of enzymes or receptors related to glucose metabolism, offering a new approach to diabetes management .
Antimalarial Activity
Given the biological activity of indole derivatives against malaria, this compound could be synthesized and tested as part of antimalarial drug discovery efforts. Its unique structure might interfere with the life cycle of the malaria parasite, providing a novel treatment option .
Anticholinesterase Activity
Indole derivatives have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be investigated for its ability to inhibit cholinesterase enzymes, potentially improving cognitive functions .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. The compound , due to its indole core, might influence plant growth and development, presenting opportunities for agricultural research .
Propriétés
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O8S/c1-3-35-25(30)23-15(2)36-22-12-11-16(14-20(22)23)27(24(29)19-9-4-5-10-21(19)26)37(33,34)18-8-6-7-17(13-18)28(31)32/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZPGGDRCOCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)


![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)



![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)
![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)

